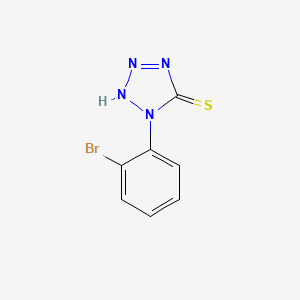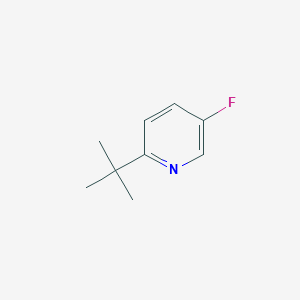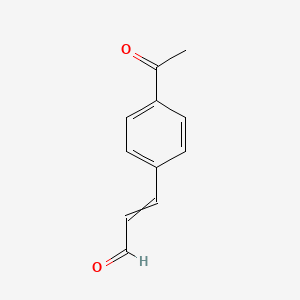
2,6-Dichloro-4-methylphenyl Isothiocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dichloro-4-methylphenyl Isothiocyanate is an organic compound with the molecular formula C8H5Cl2NS. It is a derivative of isothiocyanate, characterized by the presence of two chlorine atoms and a methyl group attached to a phenyl ring. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
From Amines and Thiophosgene: One common method involves the reaction of amines with thiophosgene.
From Amines and Carbon Disulfide: Another method uses carbon disulfide in the presence of di-tert-butyl dicarbonate and DMAP or DABCO as catalysts.
From Phenyl Chlorothionoformate and Primary Amines: This method involves the reaction of phenyl chlorothionoformate with primary amines.
Industrial Production Methods
Industrial production often employs the reaction of phenyl isothiocyanate with corresponding amines under mild conditions and nitrogen protection. This method is advantageous due to its low toxicity, cost-effectiveness, and high yield .
Análisis De Reacciones Químicas
Types of Reactions
Substitution Reactions: 2,6-Dichloro-4-methylphenyl Isothiocyanate can undergo nucleophilic substitution reactions due to the presence of chlorine atoms.
Addition Reactions: The isothiocyanate group can participate in addition reactions with nucleophiles.
Common Reagents and Conditions
Nucleophiles: Such as amines and alcohols.
Solvents: Dimethylbenzene is commonly used as a solvent.
Conditions: Reactions are typically carried out under nitrogen protection to prevent oxidation.
Major Products
Substituted Isothiocyanates: Formed through nucleophilic substitution.
Thioureas: Formed through addition reactions with amines.
Aplicaciones Científicas De Investigación
2,6-Dichloro-4-methylphenyl Isothiocyanate is used in various fields:
Chemistry: As a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: In the study of enzyme inhibition and protein modification.
Industry: Used in the production of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The compound exerts its effects primarily through the reactivity of the isothiocyanate group. It can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that affect their function. This reactivity is utilized in enzyme inhibition studies and drug development .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichlorophenyl Isothiocyanate: Similar structure but with chlorine atoms at different positions.
Phenyl Isothiocyanate: Lacks the chlorine and methyl substituents, making it less reactive in certain contexts.
Uniqueness
2,6-Dichloro-4-methylphenyl Isothiocyanate is unique due to the specific positioning of its chlorine atoms and methyl group, which enhances its reactivity and makes it suitable for specialized applications in synthesis and research .
Propiedades
Fórmula molecular |
C8H5Cl2NS |
|---|---|
Peso molecular |
218.10 g/mol |
Nombre IUPAC |
1,3-dichloro-2-isothiocyanato-5-methylbenzene |
InChI |
InChI=1S/C8H5Cl2NS/c1-5-2-6(9)8(11-4-12)7(10)3-5/h2-3H,1H3 |
Clave InChI |
DOADXUCZYQNIFH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)Cl)N=C=S)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6,8-Dichloro-2-(4-iodophenyl)imidazo[1,2-a]pyridine](/img/structure/B15334013.png)
![3-(4-Bromo-1-pyrazolyl)bicyclo[1.1.1]pentane-1-carboxylic Acid](/img/structure/B15334017.png)





![Methyl (S)-2-[2-(Hydroxymethyl)-1-pyrrolidinyl]acetate](/img/structure/B15334045.png)
![Methyl 2-[2-(Trifluoromethyl)phenyl]thiazole-4-carboxylate](/img/structure/B15334047.png)




